Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-yl)methanone
Description
Properties
IUPAC Name |
pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c16-11(15-5-1-2-6-15)10-8-3-4-12-7-9(8)13-14-10/h12H,1-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPISDKLYDUVDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NNC3=C2CCNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies for Core Formation
The synthesis of the pyrazolo[3,4-c]pyridine core is frequently achieved through cyclocondensation reactions. A representative approach involves the reaction of hydrazine derivatives with cyclic ketones, as demonstrated in the preparation of structurally related compounds. For example, ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate was synthesized via cyclocondensation of 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate with a substituted dihydropyridinone . This method yielded 63–75% under reflux conditions in ethyl acetate or toluene, with triethylamine as a base .
Critical Parameters:
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Temperature: Reflux conditions (100–120°C) are essential for complete cyclization.
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Solvent: Ethyl acetate facilitates higher yields (75%) compared to toluene (30.4%) due to improved solubility of intermediates .
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Base: Triethylamine neutralizes HCl byproducts, preventing side reactions.
Palladium-Catalyzed Aminocarbonylation for Pyrrolidine Functionalization
Palladium-catalyzed aminocarbonylation has emerged as a robust method for introducing the pyrrolidin-1-yl moiety. In a study by the Royal Society of Chemistry, (1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(pyrrolidin-1-yl)methanone was synthesized using Pd(OAc)₂ and Xantphos as ligands under carbon monoxide atmosphere . The reaction achieved an 81% yield by coupling iodo-substituted heterocycles with pyrrolidine at 80°C in dichloromethane .
Reaction Conditions:
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Temperature | 80°C |
| Solvent | CH₂Cl₂ |
| Yield | 81% |
This method’s efficiency stems from the synergistic effect of the palladium catalyst and bidentate ligand, which stabilize the active species during oxidative addition .
Solvent and Base Optimization in Coupling Reactions
The choice of solvent and base significantly impacts reaction outcomes. Comparative studies on ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate revealed stark differences:
| Solvent | Base | Temperature | Yield |
|---|---|---|---|
| Ethyl acetate | Triethylamine | Reflux | 75% |
| Toluene | Triethylamine | Reflux | 30.4% |
Ethyl acetate’s polar aprotic nature enhances nucleophilicity, accelerating the cyclization step . In contrast, toluene’s lower polarity leads to incomplete dissolution of intermediates, reducing yield .
Acidic Workup and Crystallization Protocols
Post-reaction workup is critical for isolating the target compound. After cyclocondensation, concentrated HCl is added to protonate residual bases, precipitating the product . For instance, cooling the reaction mixture to 0–5°C and adding HCl (37%) yielded a solid product with 95% purity after filtration . Recrystallization in acetone further improved purity to 99%, as evidenced by HPLC .
Purification Steps:
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Acidification with HCl to pH 6.
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Filtration and washing with 1:1 ethyl acetate-isopropanol.
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Recrystallization in acetone at 0–5°C.
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies for synthesizing pyrazolo[3,4-c]pyridine derivatives:
Palladium-catalyzed methods outperform cyclocondensation in yield but necessitate stringent conditions . Hybrid approaches, such as using Pd catalysts in ethyl acetate, may bridge this gap.
Mechanistic Insights and Side-Reaction Mitigation
During cyclocondensation, competing pathways may form regioisomers or over-oxidized products. For example, prolonged heating in toluene can lead to dehydrogenation of the tetrahydro-pyridine ring, reducing yield . Introducing morpholine as a co-solvent suppresses this side reaction by stabilizing the enol intermediate .
Side Reactions:
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Dehydrogenation: Mitigated by缩短 reaction time or adding morpholine.
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Ester hydrolysis: Avoided by maintaining anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions: Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-yl)methanone has shown potential as a biological probe in studying enzyme mechanisms and receptor binding. Its derivatives are being explored for their biological activity.
Medicine: This compound and its derivatives are being investigated for their therapeutic potential. They may serve as lead compounds in the development of new drugs for various diseases.
Industry: In the chemical industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-yl)methanone exerts its effects involves interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Apixaban (1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide)
- Structural Features : Contains a carboxamide group at the 3-position, a methoxyphenyl at the 1-position, and a 2-oxopiperidinyl-substituted phenyl at the 6-position .
- Activity : Potent FXa inhibitor (Ki = 0.08 nM) with high selectivity over thrombin and other serine proteases .
- Synthesis : Multi-step process involving condensation of pyrazole intermediates with substituted phenyl groups under ionic liquid conditions .
- Key Data : Bioavailability (50–85%), half-life (~12 h), and renal excretion (27%) .
Ethyl 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
- Structural Features : Ethyl ester at the 3-position instead of apixaban’s carboxamide .
- Activity : Acts as a prodrug; ester hydrolysis yields active carboxylate, enhancing oral absorption .
- Synthesis: Esterification of apixaban’s carboxylic acid intermediate using ethanol and acid catalysts .
- Key Data : Improved lipophilicity (logP = 2.8 vs. apixaban’s 1.7) but reduced FXa inhibition (IC50 = 1.2 nM) .
1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine Hydrochloride
- Structural Features : Trifluoromethyl group at the 3-position and methyl at the 1-position .
- Activity : Demonstrates anticoagulant activity but lower FXa specificity (IC50 = 5.6 nM) compared to apixaban .
- Synthesis : Halogenation followed by nucleophilic substitution with trifluoromethyl reagents .
- Key Data : Enhanced metabolic stability due to CF3 group (t1/2 = 18 h in human microsomes) .
3-[6-(2'-((Dimethylamino)methyl)-4-biphenylyl)-7-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-1-yl]benzamide
- Structural Features : Biphenylyl and benzamide substituents .
- Activity : FXa inhibitor (Ki = 0.12 nM) with improved membrane permeability .
- Synthesis : Pd-catalyzed cross-coupling reactions to attach biphenylyl groups .
- Key Data : High oral bioavailability (92%) and prolonged half-life (15 h) .
Comparative Analysis Table
Key Structural and Functional Insights
Biological Activity
Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity based on recent research findings and case studies.
- Molecular Formula : C11H16N4O
- Molecular Weight : 220.27 g/mol
- CAS Number : 1422142-54-8
Recent studies indicate that this compound acts as an inhibitor of autotaxin (ATX), an enzyme implicated in inflammation and fibrosis. Inhibition of ATX can potentially mitigate conditions such as pulmonary fibrosis (PF) by regulating the TGF-β/Smad signaling pathway and reducing collagen deposition .
1. Antifibrotic Effects
In a study involving a bleomycin-induced mouse model of pulmonary fibrosis, the compound demonstrated significant antifibrotic properties. The results showed a reduction in fibrosis markers and improved lung function metrics when treated with this compound .
2. Inhibition of Autotaxin
The compound exhibited potent inhibition against autotaxin with IC50 values as low as 0.7 nM in vitro. This inhibition is crucial as it highlights the compound's potential for developing therapeutic agents targeting fibrotic diseases .
3. Safety Profile
The safety profile of the compound was assessed through hERG channel inhibition studies, showing negligible inhibition (IC50 > 30 μM), indicating a favorable safety margin for further development in clinical settings .
Case Studies
| Study | Findings | |
|---|---|---|
| Study on PF Model | Reduced fibrosis markers and improved lung function | Suggests potential for PF treatment |
| Autotaxin Inhibition Study | IC50 values of 0.7 nM | Indicates strong potential as a therapeutic agent |
| Safety Assessment | Negligible hERG inhibition | Favorable safety profile for clinical use |
Pharmacokinetics
Pharmacokinetic studies revealed that the compound has a bioavailability of approximately 69.5%, indicating good absorption and distribution characteristics in vivo . This property is essential for its efficacy as a therapeutic agent.
Q & A
What are the established synthetic routes for Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-yl)methanone, and how do reaction conditions influence yield?
Basic Research Focus
The compound is synthesized via multi-step routes involving nitro group reduction, cyclization, and amidation. A key intermediate, ethyl 6-(4-(5-halopentanamido)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, is cyclized to form the pyrrolidin-1-yl moiety . Yield optimization requires precise control of reaction temperature (70–90°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents like 5-halovaleryl chloride. Catalytic hydrogenation (H₂/Pd-C) is critical for nitro reduction, with yields dropping below 60% if catalyst loading is suboptimal .
How can researchers validate the structural integrity of this compound, particularly its stereochemistry and heterocyclic conformation?
Basic Research Focus
X-ray crystallography remains the gold standard for structural validation. For example, Factor Xa inhibitor co-crystal structures resolved at 2.1 Å resolution (PDB: 2P16) confirm the pyrazolo[3,4-c]pyridine core’s planar geometry and hydrogen-bonding interactions with residues like Tyr228 and Gln192 . Complementarily, ¹H/¹³C NMR (DMSO-d₆, 400 MHz) identifies key signals: δ 7.8–8.2 ppm (pyridine protons), δ 4.3–4.5 ppm (pyrrolidinyl CH₂), and δ 2.9–3.1 ppm (tetrahydro pyrazole CH₂) .
What advanced strategies resolve contradictions between computational binding predictions and experimental bioactivity data for this compound?
Advanced Research Focus
Discrepancies often arise from solvent effects or protein flexibility. For instance, molecular docking (Glide SP) may overestimate binding affinity due to rigid receptor models, whereas experimental IC₅₀ values (e.g., 1.8 nM against Factor Xa) reflect dynamic interactions . To reconcile these:
- Perform molecular dynamics (MD) simulations (50 ns, AMBER) to assess conformational stability.
- Validate with isothermal titration calorimetry (ITC) to measure ΔH and ΔS of binding .
- Cross-check with surface plasmon resonance (SPR) for kinetic parameters (kₐ, k𝒹) .
How can researchers optimize the compound’s pharmacokinetic profile while retaining Factor Xa inhibition?
Advanced Research Focus
Structural modifications focus on balancing lipophilicity (logP) and solubility:
- Carboxamide vs. ester derivatives : Apixaban analogs with carboxamide groups (e.g., 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide) show improved oral bioavailability (F = 50%) compared to ethyl esters due to reduced first-pass metabolism .
- Pyrrolidinyl substitution : Introducing polar groups (e.g., hydroxyl) at the pyrrolidine nitrogen enhances aqueous solubility without compromising binding to Factor Xa’s S4 pocket .
What analytical methods are recommended for detecting and quantifying synthetic impurities in this compound?
Advanced Research Focus
High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 254 nm) using a C18 column (5 µm, 4.6 × 250 mm) and gradient elution (acetonitrile/0.1% TFA in H₂O) resolves impurities like uncyclized intermediates (<0.15% area) . For trace-level analysis:
- LC-MS (ESI+, m/z 459.5 [M+H]⁺) identifies byproducts (e.g., dehalogenated analogs).
- Chiral HPLC (CHIRALPAK IC-3) confirms enantiomeric purity (>99.5%) .
How do researchers address discrepancies in crystallographic data versus computational models of the compound’s binding mode?
Advanced Research Focus
Crystallographic data (e.g., PDB: 2P16) may show alternate side-chain conformations in Factor Xa’s catalytic triad (Ser195, His57, Asp102) compared to static docking poses . Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
